molecular formula C9H10N2O3S B8687996 5-Methoxy-2-sulfamoyl-1H-indole

5-Methoxy-2-sulfamoyl-1H-indole

Cat. No.: B8687996
M. Wt: 226.25 g/mol
InChI Key: ZRYYCTSRCVQELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-sulfamoyl-1H-indole is a useful research compound. Its molecular formula is C9H10N2O3S and its molecular weight is 226.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

5-methoxy-1H-indole-2-sulfonamide

InChI

InChI=1S/C9H10N2O3S/c1-14-7-2-3-8-6(4-7)5-9(11-8)15(10,12)13/h2-5,11H,1H3,(H2,10,12,13)

InChI Key

ZRYYCTSRCVQELV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-methoxy-1-benzenesulfonyl-2-sulfamoylindole (22.0 gm, 0.97 mmol) was dissolved in 10% sodium hydroxide (250 ml) and warmed to 90° C. for 1 hour. The cooled reaction mixture was extracted with ethyl acetate (2×150 ml) and neutralized with concentrated hydrochloric acid. The precipitate was collected via filtration and the filtrate was extracted with ethyl acetate (4×200 ml). The precipitate collected earlier was combined with the extracts and the extracts were washed with water (2×100 ml), brine (2×100 ml) and dried (MgSO4). The organic solvent was removed under vacuum to yield a brown solid 10.2 gm. The solid was recrystallized from water using decolorizing carbon to yield white crystals; 4.5 gm., m.p. 208°-209° C.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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